molecular formula C17H25N3O2S B1298625 1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole CAS No. 54230-60-3

1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole

Cat. No. B1298625
CAS RN: 54230-60-3
M. Wt: 335.5 g/mol
InChI Key: BKJMMUUBRUWPPQ-UHFFFAOYSA-N
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Description

The compound 1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility in medicinal chemistry due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The sulphonyl group attached to the triazole ring is a common motif in drug design, often used to improve the pharmacokinetic properties of pharmaceuticals.

Synthesis Analysis

The synthesis of triazole derivatives, such as the one , typically involves the construction of the triazole ring followed by functionalization at various positions. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was achieved through a sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine, indicating that similar methodologies could be applied to synthesize the compound . The reaction conditions are mild and the process exhibits high regioselectivity, which is advantageous for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring. The substitution pattern on the triazole and the nature of the substituents significantly influence the molecular conformation and the potential for intermolecular interactions. For example, the presence of a sulphonyl group can enhance the ability of the molecule to engage in hydrogen bonding, which is crucial for biological activity .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including oxidation and substitution. For example, 1,2,4-triazoline-3-thiones can be oxidized to form sulphonyl halides, which can then be converted into sulphonamides or sulphonic acids . These reactions demonstrate the reactivity of the triazole ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The introduction of a sulphonyl group can affect the solubility, acidity, and overall stability of the compound. For instance, sulphonamides incorporating triazene moieties have shown potent inhibitory properties against carbonic anhydrase enzymes, suggesting that the sulphonyl-triazole combination can lead to biologically active compounds with specific enzyme inhibition profiles . Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles indicates that these compounds can be obtained in good yields and that the substituents can be modified to tailor the properties of the molecule .

Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A series of novel compounds, including triazole derivatives, have been synthesized and evaluated for their potential as antimicrobial agents. For instance, novel 1,3,4-triazole-2-one derivatives were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. These compounds displayed promising results, highlighting the significance of triazole derivatives in the development of new antimicrobial agents (Neelgundmath & Kotresh, 2012).

Antitubercular and Antimicrobial Potential

Sulfonyl derivatives, including those derived from isopropyl thiazole and triazole frameworks, have shown significant antibacterial and antifungal activities. Some of these derivatives were identified as excellent antitubercular molecules, demonstrating their potential in addressing challenging infectious diseases (Kumar, Prasad, & Chandrashekar, 2013).

Novel Synthesis Methods for Triazole Derivatives

Research has also focused on developing new synthesis methods for triazole derivatives. One study described a general and efficient method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, which could be useful in various scientific applications, including the development of new pharmaceuticals (Shen & Zhang, 2015).

Impact on Herbicidal Activity

In the agricultural sector, certain triazole derivatives have been synthesized and tested for their herbicidal activities against dicotyledonous plants. These studies suggest that triazole-containing compounds could serve as potential herbicides, contributing to agricultural research and development (Tang & Shi, 2011).

Structural and Biological Activity Studies

The structural elucidation and biological activity evaluation of triazole derivatives have been a focal point of research. For example, studies on nimesulidetriazole derivatives have analyzed the effect of substitution on their supramolecular assembly and potential biological activities. These investigations provide insight into the design of molecules with enhanced pharmacological properties (Dey et al., 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-11(2)14-7-15(12(3)4)17(16(8-14)13(5)6)23(21,22)20-10-18-9-19-20/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJMMUUBRUWPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=NC=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202584
Record name 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole

CAS RN

54230-60-3
Record name 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-1,2,4-triazole
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Record name 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole
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Record name 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2,4,6-tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole
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